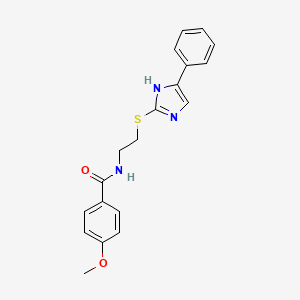
4-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of an aldehyde with an amine in the presence of a catalyst.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.
Amidation: The final step involves the reaction of the thioether-imidazole derivative with 4-methoxybenzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
4-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, dichloromethane, water
Catalysts: Acid or base catalysts depending on the reaction type
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Reduced imidazole derivatives, reduced thioether derivatives
Substitution Products: Amino or thiol-substituted derivatives
科学的研究の応用
4-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide has several scientific research applications:
作用機序
The mechanism of action of 4-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it has been shown to inhibit DNA synthesis in cancer cells, thereby preventing tumor growth . The thioether linkage and the imidazole ring play crucial roles in its binding affinity and specificity .
類似化合物との比較
4-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide can be compared with other imidazole derivatives:
2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide: Similar in structure but with different substituents, leading to variations in biological activity.
4,4’-bis(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)biphenyl: A phenanthroimidazole-based material with distinct electronic and optical properties.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: An indole derivative with antiviral activity.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and the resulting biological activities.
生物活性
4-Methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a novel compound characterized by its unique structural features, including a methoxy group, a benzamide moiety, and an imidazole ring linked via a thioether. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Structural Characteristics
The molecular formula of this compound is C15H18N2O2S. The presence of the methoxy group is known to influence solubility and pharmacokinetic properties, which are crucial for drug development. The imidazole ring is significant due to its ability to coordinate with metal ions and form hydrogen bonds, enhancing interactions with biological macromolecules .
Anticancer Activity
The anticancer potential of this compound is supported by studies on analogs that exhibit significant cytotoxic effects against cancer cell lines. For example, some benzamide derivatives have shown IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (IC50 = 9.99 µM), indicating superior efficacy in inhibiting cancer cell proliferation . The mechanism of action may involve the induction of apoptosis or inhibition of key signaling pathways in cancer cells.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step chemical reactions that can be optimized for yield and purity. Initial studies suggest that modifications in the structure can enhance biological activity, particularly through alterations in the substituents on the imidazole or benzamide rings .
Interaction Studies
Interaction studies have focused on the binding affinities of this compound with various biological targets. The imidazole moiety's capability to engage in critical interactions through hydrogen bonding and coordination with metal ions plays a vital role in influencing enzyme activity and receptor binding . Such studies are essential for elucidating the pharmacological mechanisms underlying the compound's effects.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Methoxy-substituted benzamide core; Imidazole-thioether linkage | Potential antimicrobial and anticancer activity |
| N-(2-(5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide | Lacks methoxy group | Similar but reduced bioactivity |
| Benzimidazole derivatives | Various substitutions on imidazole | Known for diverse biological activities |
特性
IUPAC Name |
4-methoxy-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-16-9-7-15(8-10-16)18(23)20-11-12-25-19-21-13-17(22-19)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAQBQGTYWHXDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














